Glutaraldehyde sodium bisulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H9NaO5S |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

sodium;hydrogen sulfite;pentanedial |

InChI |

InChI=1S/C5H8O2.Na.H2O3S/c6-4-2-1-3-5-7;;1-4(2)3/h4-5H,1-3H2;;(H2,1,2,3)/q;+1;/p-1 |

InChI Key |

KMQKYDWPAZMUDX-UHFFFAOYSA-M |

Canonical SMILES |

C(CC=O)CC=O.OS(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Glutaraldehyde sodium bisulfite synthesis reaction

An In-Depth Technical Guide to the Synthesis and Application of Glutaraldehyde Sodium Bisulfite

This guide provides an in-depth exploration of the synthesis, purification, and application of the this compound adduct. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental decisions, ensuring a comprehensive understanding for both practical application and theoretical insight.

Introduction: Taming a Reactive Dialdehyde

Glutaraldehyde (pentanedial) is a highly reactive dialdehyde renowned for its potent antimicrobial and cross-linking properties. Its utility as a disinfectant, sterilant, and tissue fixative is well-established.[1] However, this high reactivity also imparts significant toxicity and handling challenges. The formation of the this compound adduct is a cornerstone of chemical strategy to reversibly "tame" the aldehyde's reactivity.

This adduct, with the chemical formula C₅H₁₀Na₂O₈S₂ and a molecular weight of 308.24 g/mol , is a stable, white or off-white solid.[2][3] It is formed through a nucleophilic addition reaction between glutaraldehyde and sodium bisulfite. The primary significance of this reaction lies in its ability to inactivate the biocidal effects of glutaraldehyde, thereby reducing its environmental toxicity and creating a stable, solid compound that is easier to handle, store, and purify.[1][4] This reversible inactivation is a powerful tool, particularly in applications requiring the controlled presence of aldehydes or the purification of aldehydes from complex mixtures.[5]

The Chemistry of Adduct Formation: Mechanism and Stoichiometry

The synthesis of the this compound adduct is a classic example of a nucleophilic addition reaction, a fundamental process in organic chemistry.

Mechanism of Action:

The reaction proceeds via the nucleophilic attack of the sulfur atom from the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbons of the glutaraldehyde molecule. Since glutaraldehyde possesses two aldehyde functional groups, the reaction consumes two equivalents of sodium bisulfite to proceed to completion, forming a di-adduct. The resulting product is an α-hydroxysulfonic acid salt, which is significantly more water-soluble and less reactive than the parent aldehyde.[6]

The reaction is reversible. The adduct can be decomposed back to the parent aldehyde and bisulfite by altering the pH, typically by adding a strong base like sodium hydroxide (NaOH).[5][7] This equilibrium is central to the adduct's utility in purification schemes.

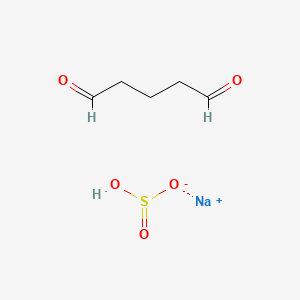

Caption: Figure 1: Reaction Mechanism of Glutaraldehyde and Sodium Bisulfite.

Causality of Stoichiometry:

Field-proven studies have demonstrated that a molar excess of sodium bisulfite is crucial for the complete inactivation of glutaraldehyde. Research indicates that a 2.2:1 molar ratio of sodium bisulfite to glutaraldehyde ensures the complete consumption of the free aldehyde, as verified by High-Performance Liquid Chromatography (HPLC) analysis.[1][4] This slight excess drives the equilibrium towards the formation of the adduct, a critical consideration when the objective is complete detoxification or removal of the aldehyde from a system.

Experimental Protocol: Synthesis and Isolation

This section details a self-validating protocol for the synthesis and isolation of the this compound adduct. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents:

-

Glutaraldehyde (e.g., 25% w/v aqueous solution)

-

Sodium Bisulfite (NaHSO₃), solid

-

Dimethylformamide (DMF) (optional, for aliphatic aldehydes)[5][7]

-

Methanol or Ethanol

-

Deionized Water

-

Ethyl Acetate or other immiscible organic solvent

Caption: Figure 2: Experimental Workflow for Synthesis.

Step-by-Step Methodology:

-

Preparation of Bisulfite Solution: Prepare a fresh, saturated aqueous solution of sodium bisulfite. The use of a freshly prepared solution is critical as bisulfite can oxidize over time, reducing its efficacy.[5][7]

-

Reaction Initiation: In a reaction vessel equipped with a magnetic stirrer, add the calculated volume of the sodium bisulfite solution. Slowly add the glutaraldehyde solution dropwise to the bisulfite solution while stirring continuously.

-

Causality: A slow, controlled addition helps to manage any potential exotherm and ensures homogeneous mixing, promoting efficient reaction between the two phases. The 2.2:1 molar ratio should be strictly observed for complete conversion.[4]

-

-

Reaction and Precipitation: Allow the mixture to stir at room temperature. The reaction is typically rapid.[8] In many cases, the this compound adduct will precipitate as a white crystalline solid.[9][10]

-

Isolation of the Adduct:

-

Method A: Filtration (If Precipitate Forms): If a solid has formed, continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[10]

-

Method B: Liquid-Liquid Extraction (If No Precipitate): If the adduct remains in solution, it can be isolated by liquid-liquid extraction.[5] Add an immiscible organic solvent (e.g., ethyl acetate) to the reaction mixture. The highly polar, salt-like adduct will remain in the aqueous layer, while non-polar impurities will be extracted into the organic layer. Separate the aqueous layer containing the purified adduct.[7]

-

-

Washing and Drying: Wash the filtered solid with a cold solvent such as ethanol or ether to remove any residual starting materials or water-soluble impurities.[11] Dry the final product under vacuum to yield a fine, white to off-white powder.[2]

Product Characterization and Validation

A self-validating protocol requires robust analytical methods to confirm the identity and purity of the final product.

| Parameter | Method | Expected Result/Observation |

| Reaction Completion | High-Performance Liquid Chromatography (HPLC) | Complete disappearance of the glutaraldehyde peak and the appearance of a new peak corresponding to the bisulfite adduct.[4] |

| Appearance | Visual Inspection | White to off-white crystalline powder or solid.[2][9] |

| Melting Point | Melting Point Apparatus | >300 °C.[2][3] |

| Solubility | Solvation Test | Soluble in water; insoluble in many non-polar organic solvents.[3][9] |

| Structural Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | Absence of the characteristic aldehyde C=O stretch (around 1720 cm⁻¹). Presence of strong O-H and S=O stretching bands. |

Regeneration of Pure Glutaraldehyde

The reversibility of the adduct formation is a powerful feature for purification. To recover the aldehyde from the purified adduct:

-

Take the aqueous solution containing the adduct (from extraction) or redissolve the solid adduct in water.

-

Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

-

Slowly add a strong base, such as 50% sodium hydroxide (NaOH), until the pH of the aqueous layer is strongly basic (pH > 12).[5][7]

-

Vigorously shake the biphasic mixture. The high pH will cause the adduct to decompose, liberating the free glutaraldehyde, which will be extracted into the organic layer.

-

Separate the organic layer, dry it with an anhydrous salt (e.g., MgSO₄), and concentrate it to obtain the purified glutaraldehyde.

Applications, Safety, and Storage

Applications:

-

Inactivation of Biocides: The primary use is to neutralize glutaraldehyde in waste streams or after a disinfection process, significantly reducing its toxicity to aquatic organisms and microorganisms in wastewater treatment facilities.[1][4]

-

Purification of Aldehydes: A classic and effective method for separating aldehydes from reaction mixtures containing other functional groups.[5][7]

-

Industrial Uses: The adduct is used in photographic developing solutions, as an antimicrobial in sucrose manufacturing, and as a biocide in reverse osmosis membrane systems.[3][12]

Safety and Handling:

-

The this compound adduct is a corrosive substance that can cause skin and eye irritation.[9][13]

-

Always handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3][14]

-

Keep away from incompatible materials such as strong acids, oxidizing agents, and sources of heat.[2][14] The compound is stable under recommended storage conditions.[2]

References

-

Leung, H. W. (2001). Inactivation of glutaraldehyde by reaction with sodium bisulfite. PubMed. Retrieved from [Link]

-

Leung, H. W. (2001). Inactivation of glutaraldehyde by reaction with sodium bisulfite. Semantic Scholar. Retrieved from [Link]

-

ChemBK. (2024). This compound addition compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). This compound addition compound, 95%. Retrieved from [Link]

- Google Patents. (n.d.). Method and apparatus for rapidly assaying aldehyde-containing disinfectant.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

-

HIMEDIA. (n.d.). This compound - Safety Data Sheet. Retrieved from [Link]

-

Serim Research Corporation. (n.d.). DISINTEK™. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). This compound. Retrieved from [Link]

-

2017 ERP System. (n.d.). Safety Data Sheet - Glutaraldehyde Bis Sodium Bisulfite. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Retrieved from [Link]

-

MilliporeSigma. (n.d.). This compound addition compound, 1 X 50 g. Retrieved from [Link]

-

Anmol Chemicals. (n.d.). Sodium Glutaraldehyde Bisulphite or Bisulphite Manufacturers. Retrieved from [Link]

-

Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved from [Link]

-

Haz-Map. (n.d.). Glutaraldehyde-sodium bisulfite. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Toxicological Profile for Glutaraldehyde - ANALYTICAL METHODS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glyoxal bisulfite. Retrieved from [Link]

Sources

- 1. Inactivation of glutaraldehyde by reaction with sodium bisulfite. | Semantic Scholar [semanticscholar.org]

- 2. Sodium Glutaraldehyde Bisulfite Pure n Solution Manufacturers, SDS [mubychem.com]

- 3. 2017erp.com [2017erp.com]

- 4. Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Workup [chem.rochester.edu]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP1256799A2 - Method and apparatus for rapidly assaying aldehyde-containing disinfectant - Google Patents [patents.google.com]

- 9. This compound addition compound [chembk.com]

- 10. reddit.com [reddit.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Sodium Glutaraldehyde Bisulfite Bisulphite Manufacturers [sodiumformaldehydebisulfitehydroxymethanesulfonate.com]

- 13. himediadownloads.com [himediadownloads.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Glutaraldehyde Sodium Bisulfite

This guide provides a comprehensive technical overview of Glutaraldehyde Sodium Bisulfite (GSB), an adduct that serves as a stabilized, solid-form precursor to glutaraldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, mechanisms of action, and practical applications of this versatile compound, moving beyond simple data recitation to explain the causal relationships that govern its utility in scientific applications.

Core Identity and Physicochemical Characteristics

This compound is the addition compound formed from the reaction of glutaraldehyde with sodium bisulfite.[1] This transformation converts the volatile and highly reactive liquid glutaraldehyde into a stable, white crystalline powder, which significantly enhances its handling, safety, and utility in controlled chemical reactions.[2][3] The compound is primarily used as a source of glutaraldehyde, which is released upon reversal of the formation reaction in an aqueous solution.

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its application in experimental design.

| Property | Value | References |

| CAS Number | 7420-89-5 (also cited as 28959-35-5) | [3][4][5][6] |

| Molecular Formula | C₅H₁₀Na₂O₈S₂ or NaO₃SCH(OH)(CH₂)₃CH(OH)SO₃Na | [4][7][8][9] |

| Molecular Weight | 308.24 g/mol | [4][9][10] |

| Appearance | White to off-white crystalline powder/solid | [2][3][7] |

| Melting Point | >300 °C (decomposes) | [4][7][11] |

| Solubility | Soluble in water and 1M NaOH | [2][3][4] |

| pH | 3-5 (in a 100g/L aqueous solution) | [3] |

| Stability | Stable in a dry environment; decomposes in humid conditions | [2] |

Synthesis, Structure, and the Equilibrium-Driven Mechanism

The utility of GSB is rooted in the reversible nature of its synthesis. It is formed via the nucleophilic addition of the bisulfite ion to the carbonyl carbons of glutaraldehyde. This reaction transforms the two aldehyde functional groups into α-hydroxysulfonic acid sodium salts.[1][12] This adduct formation effectively "protects" or "masks" the reactive aldehyde groups.

The true value of GSB lies in the fact that this reaction is an equilibrium. In an aqueous solution, GSB exists in equilibrium with its constituent parts: free glutaraldehyde and sodium bisulfite.

Caption: Reversible formation of the this compound adduct.

This equilibrium is the cornerstone of its function as a controlled-release agent. By manipulating reaction conditions, such as pH or concentration, a scientist can drive the equilibrium to the left, liberating reactive glutaraldehyde in a predictable manner. This is a significant advantage over using glutaraldehyde directly, which can polymerize or react uncontrollably upon changes in pH.

Reactivity and Mechanism of Action in Bioconjugation

The primary application of GSB in drug development and research is as a cross-linking agent, a role fulfilled by the free glutaraldehyde it releases. The cross-linking process is a two-step mechanism initiated by the dissociation of the GSB adduct.

-

Release of Active Glutaraldehyde: In an aqueous buffer, GSB dissociates to release free glutaraldehyde. This process can be facilitated by a neutral to slightly alkaline pH, which shifts the equilibrium towards the reactants.

-

Schiff Base Formation: The liberated glutaraldehyde, a homobifunctional cross-linker, readily reacts with primary amine groups (—NH₂) present on biomolecules, most notably the ε-amino group of lysine residues in proteins.[13] This reaction forms a Schiff base (an imine linkage), resulting in a covalent bond. Given that glutaraldehyde has two aldehyde groups, it can react with two separate amine groups, thereby creating an intramolecular or intermolecular cross-link.

Caption: Two-step mechanism of protein cross-linking using GSB.

This controlled release and subsequent cross-linking are invaluable for applications such as enzyme immobilization, tissue fixation, and the conjugation of proteins to nanoparticles or surfaces.[5][13][14] The use of GSB provides a "gentler" alternative to direct glutaraldehyde addition, potentially preserving more of the protein's native conformation and activity.

Key Applications in Scientific Research

The unique properties of GSB make it a valuable reagent in several scientific domains.

-

Bioconjugation and Drug Delivery: GSB is used to covalently link proteins, peptides, or other amine-containing molecules to surfaces, nanoparticles, or carrier molecules.[13] For example, it can be used to attach antibodies to magnetic nanoparticles for targeted drug delivery or diagnostic applications.

-

Enzyme and Cell Immobilization: By cross-linking enzymes to a solid support, their stability and reusability are dramatically increased. This is a foundational technique in industrial biocatalysis.

-

Tissue Fixation: In histology and electron microscopy, GSB serves as a source for glutaraldehyde, a powerful fixative that preserves cellular structure by cross-linking proteins.[5]

-

Disinfection and Sterilization: As a stabilized biocide, it is used in formulations for sterilizing heat-sensitive medical equipment and as an antimicrobial in industrial processes like sucrose manufacturing.[5][6][11] Interestingly, its biocidal activity can be neutralized by an excess of sodium bisulfite, forming the inactive adduct, which is useful for safe disposal and demonstrates lower environmental toxicity compared to free glutaraldehyde.[15][16]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a framework for the practical application of GSB.

Protocol 1: Covalent Immobilization of a Protein onto an Amine-Functionalized Surface

This protocol details the use of GSB to activate an amine-coated surface (e.g., a glass slide, microplate, or nanoparticle) for the subsequent covalent attachment of a protein.

Methodology:

-

Reagent Preparation:

-

Activation Buffer: Prepare a 0.1 M phosphate buffer solution (PBS), pH 7.4.

-

GSB Solution: Prepare a 2.5% (w/v) solution of this compound in the Activation Buffer. Prepare this solution fresh before use, as the free glutaraldehyde will begin to be released immediately.

-

Protein Solution: Dissolve the protein of interest (e.g., Bovine Serum Albumin, an antibody) in 0.1 M PBS at a concentration of 1 mg/mL.

-

Quenching Solution: Prepare a 1 M solution of Tris-HCl or glycine, pH 7.4.

-

-

Surface Activation:

-

Immerse the amine-functionalized surface in the freshly prepared 2.5% GSB solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation. Causality Insight: During this step, the GSB dissociates, and the liberated glutaraldehyde reacts with the surface primary amines at one of its two aldehyde sites, leaving the other aldehyde group free and available to bind the protein.

-

-

Washing:

-

Remove the surface from the GSB solution and wash it thoroughly three times with the Activation Buffer to remove any unreacted GSB and glutaraldehyde.

-

-

Protein Conjugation:

-

Immediately immerse the activated surface in the protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Causality Insight: The free aldehyde groups on the surface react with the primary amine groups (e.g., lysine) on the protein, forming stable covalent Schiff base linkages.

-

-

Quenching and Blocking:

-

Remove the surface from the protein solution.

-

Immerse it in the Quenching Solution for 30 minutes. Causality Insight: The quenching solution contains a high concentration of primary amines that will react with and cap any remaining unreacted aldehyde groups on the surface, preventing non-specific binding in subsequent steps.

-

-

Final Washing:

-

Wash the surface three times with PBS to remove any non-covalently bound protein and quenching reagent. The surface is now ready for use.

-

Caption: Experimental workflow for protein immobilization using GSB.

Protocol 2: Analytical Quantification of Released Glutaraldehyde

To ensure reproducibility, it is often necessary to quantify the concentration of active glutaraldehyde released from a GSB solution. A titration method offers a reliable approach.[17]

Principle:

This method is based on the reaction of glutaraldehyde with excess sodium bisulfite. The unreacted bisulfite is then titrated with a standardized iodine solution, allowing for the back-calculation of the amount of glutaraldehyde that reacted.

Methodology:

-

Sample Preparation: Prepare a known concentration of your GSB solution in the desired buffer.

-

Reaction: Add a known excess of a standardized sodium bisulfite solution to your GSB sample. Allow the reaction to proceed for 10-15 minutes.

-

Titration: Add a starch indicator to the solution. Titrate the excess (unreacted) sodium bisulfite with a standardized iodine solution until the first permanent appearance of a dark blue-black color.

-

Calculation: A blank titration (without the GSB sample) must be performed. The difference in the volume of iodine solution used for the blank and the sample is proportional to the amount of glutaraldehyde in the original solution.

Safety, Handling, and Storage

While GSB is a stabilized solid, it is still a chemical that requires careful handling. It is classified as a skin and eye irritant.[4][18]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the powder.[11][18][19] Avoid inhaling the dust by working in a well-ventilated area or using a fume hood.[2][18]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture, strong acids, and oxidizing agents.[2][7][11]

-

Stability: The solid is stable under recommended storage conditions.[7] However, it will decompose in a humid environment.[2] Aqueous solutions should be prepared fresh, as the equilibrium will lead to the release of glutaraldehyde over time.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. As noted, the reaction with excess sodium bisulfite can be used to inactivate its biocidal properties prior to disposal.[15]

Conclusion

This compound stands as a powerful and versatile reagent for researchers. By functioning as a stable, solid, and controllable precursor to glutaraldehyde, it overcomes many of the handling and reactivity challenges associated with the free dialdehyde. Its equilibrium-driven mechanism allows for the controlled release of the active cross-linking agent, enabling more precise and reproducible outcomes in bioconjugation, immobilization, and tissue fixation. A thorough understanding of its chemical properties, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics, diagnostics, and advanced biomaterials.

References

-

This compound addition compound - ChemBK . (2024). ChemBK. [Link]

-

Glutaraldehyde-sodium bisulfite - Hazardous Agents - Haz-Map . Haz-Map. [Link]

-

This compound addition compound, 95% - Cole-Parmer . (n.d.). Cole-Parmer. [Link]

-

Sodium Glutaraldehyde Bisulfite Bisulphite Manufacturers . Anmol Chemicals. [Link]

-

Toxicological Profile for Glutaraldehyde - ANALYTICAL METHODS . (n.d.). NCBI Bookshelf - NIH. [Link]

-

This compound - Safety Data Sheet - HIMEDIA . (2025). HIMEDIA. [Link]

-

Safety Data Sheet - Glutaraldehyde Bis Sodium Bisulfite . (2017). Polymer Add. [Link]

-

This compound - HiMedia Laboratories . HiMedia Laboratories. [Link]

-

Inactivation of glutaraldehyde by reaction with sodium bisulfite . (1996). PubMed. [Link]

- Method and apparatus for rapidly assaying aldehyde-containing disinfectant - Google Patents. (n.d.).

-

Bisulfite - Wikipedia . Wikipedia. [Link]

-

Inactivation of glutaraldehyde by reaction with sodium bisulfite . (1996). Semantic Scholar. [Link]

-

Glutaraldehyde Mediated Conjugation of Amino-Coated Magnetic Nanoparticles With Albumin Protein for Nanothermotherapy . (n.d.). PubMed. [Link]

-

Effects of glutaraldehyde concentration on the bioconjugation of insulin with SFN . (n.d.). ResearchGate. [Link]

-

Hyaluronic Acid Bioconjugates for the Delivery of Bioactive Molecules . (n.d.). MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound addition compound 7420-89-5 [sigmaaldrich.com]

- 5. Glutaraldehyde-sodium bisulfite - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Sodium Glutaraldehyde Bisulfite Bisulphite Manufacturers [sodiumformaldehydebisulfitehydroxymethanesulfonate.com]

- 7. Sodium Glutaraldehyde Bisulfite Pure n Solution Manufacturers, SDS [mubychem.com]

- 8. This compound [himedialabs.com]

- 9. scbt.com [scbt.com]

- 10. 谷氨醛钠二硫混合物 | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2017erp.com [2017erp.com]

- 12. Bisulfite - Wikipedia [en.wikipedia.org]

- 13. Glutaraldehyde mediated conjugation of amino-coated magnetic nanoparticles with albumin protein for nanothermotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inactivation of glutaraldehyde by reaction with sodium bisulfite. | Semantic Scholar [semanticscholar.org]

- 17. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. himediadownloads.com [himediadownloads.com]

The Chemistry of Inactivation: A Technical Guide to the Mechanism of Action of Glutaraldehyde Sodium Bisulfite

Preamble: A Tale of Two Reactivities

In the landscape of biocides and chemical sterilants, glutaraldehyde stands as a titan. Its broad-spectrum efficacy against bacteria, viruses, fungi, and spores has rendered it an indispensable tool in healthcare and industrial settings for decades. This potency, however, is a double-edged sword, as its inherent toxicity and environmental impact necessitate a robust and reliable method of neutralization. This is where sodium bisulfite enters the narrative, not as an active agent itself, but as a crucial modulator, a chemical "off-switch" for the potent reactivity of glutaraldehyde.

This technical guide eschews a conventional, templated approach. Instead, it is structured to provide a comprehensive, mechanism-driven understanding of the interplay between glutaraldehyde and sodium bisulfite. We will first delve into the core of glutaraldehyde's biocidal action, establishing the foundation of its efficacy. Subsequently, we will dissect the chemical reaction that occurs when sodium bisulfite is introduced, leading to the formation of the glutaraldehyde sodium bisulfite adduct. It is this adduct, or more accurately, its formation, that constitutes the "mechanism of action" in this context – a mechanism of deliberate inactivation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, causal understanding of this important chemical relationship.

Part 1: The Biocidal Engine - Glutaraldehyde's Mechanism of Action

To comprehend the inactivation, one must first appreciate the action. Glutaraldehyde, a five-carbon dialdehyde, owes its potent biocidal properties to the high reactivity of its two terminal aldehyde functional groups.[1][2] In aqueous solutions, glutaraldehyde exists as a complex equilibrium of various forms, including the monomer, hydrates, and cyclic hemiacetals.[3] Its activity is significantly enhanced under alkaline conditions (pH 7.5-8.5), which favors the unprotonated state of target amine groups on microbial surfaces.[4][5]

The primary mechanism of glutaraldehyde's biocidal action is its ability to cross-link proteins, effectively creating a rigid, non-functional matrix within and between microbial cells.[1][2][6] This process can be broken down into several key steps:

-

Nucleophilic Attack: The unprotonated ε-amino groups of lysine residues and other amine-containing molecules on the microbial cell surface act as nucleophiles.[4]

-

Schiff Base Formation: These nucleophilic amine groups attack the electrophilic carbonyl carbons of glutaraldehyde's aldehyde groups, leading to the formation of unstable Schiff bases (imines).[3]

-

Cross-linking: Due to its bifunctional nature, a single glutaraldehyde molecule can react with amine groups on two different protein molecules, or two different sites on the same protein, creating intra- and intermolecular cross-links.[2]

-

Polymerization and Further Reactions: At alkaline pH, glutaraldehyde can also undergo aldol condensation reactions, forming α,β-unsaturated polymers. These polymers can also react with amine groups, contributing to the overall cross-linking and biocidal effect.[7]

This extensive cross-linking of proteins on the cell surface and within the cytoplasm disrupts essential cellular functions, including membrane transport, enzymatic activity, and DNA and RNA synthesis, ultimately leading to cell death.[4][5]

Caption: Biocidal mechanism of glutaraldehyde via protein cross-linking.

Part 2: The Inactivation Mechanism - Formation of the this compound Adduct

The potent, indiscriminate reactivity of glutaraldehyde necessitates a method for its rapid and effective neutralization. Sodium bisulfite (NaHSO₃) serves this purpose through a classic chemical reaction with aldehydes. The "mechanism of action" of this compound is, therefore, the mechanism of its formation, which effectively sequesters and inactivates the free aldehyde groups of glutaraldehyde.

The core of this inactivation is a nucleophilic addition reaction. The bisulfite ion (HSO₃⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This reaction occurs with both aldehyde groups of the glutaraldehyde molecule, resulting in the formation of a stable and water-soluble adduct: disodium 1,5-dihydroxypentane-1,5-disulfonate .

The reaction proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of the bisulfite ion attacks the carbonyl carbon of a glutaraldehyde aldehyde group.

-

Proton Transfer: The resulting intermediate undergoes proton transfer, typically from the solvent (water), to the oxygen atom, forming a hydroxyl group.

-

Adduct Formation: This process is repeated on the second aldehyde group, yielding the stable bis-bisulfite adduct.

Caption: Formation of the this compound adduct.

The formation of this adduct is the critical step in neutralizing glutaraldehyde's biocidal activity. By converting the highly reactive aldehyde groups into stable α-hydroxysulfonates, the molecule is no longer capable of forming Schiff bases and cross-linking proteins. This effectively disarms the glutaraldehyde, rendering it non-toxic to microorganisms.

Part 3: Quantitative Insights and Practical Applications

The reaction between glutaraldehyde and sodium bisulfite is not merely a theoretical concept but a practical and quantifiable process. Studies have shown that a molar ratio of 2.2:1 of sodium bisulfite to glutaraldehyde is sufficient to achieve complete inactivation of a 2% alkaline glutaraldehyde solution.[8][9] The resulting glutaraldehyde-bisulfite complex is non-microbiocidal and exhibits significantly lower aquatic toxicity compared to free glutaraldehyde.[8][9]

| Parameter | Glutaraldehyde | Glutaraldehyde-Bisulfite Complex | Fold Change in Toxicity |

| Microbiocidal Activity | High | None | Inactivated |

| Aquatic Toxicity (Daphnia magna LC50) | ~4-10 ppm | 41-109 ppm | ~10-fold decrease |

Data synthesized from Jordan et al. (1996).[8][9]

The primary application of this reaction is in the detoxification and disposal of glutaraldehyde-containing waste streams, particularly in healthcare settings. It is also a key component of spill response protocols for glutaraldehyde.

Part 4: Experimental Protocol - Quantification of Glutaraldehyde Inactivation

To ensure the complete neutralization of glutaraldehyde, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of residual glutaraldehyde. The following protocol outlines a general workflow for verifying the inactivation of glutaraldehyde by sodium bisulfite.

Objective: To quantify the concentration of free glutaraldehyde before and after neutralization with sodium bisulfite using HPLC with pre-column derivatization.

Materials:

-

Glutaraldehyde solution (e.g., 2% activated solution)

-

Sodium bisulfite

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

-

HPLC-grade acetonitrile and water

-

Phosphoric acid

-

HPLC system with a UV detector and a C18 or CN column

-

Standard solutions of glutaraldehyde-DNPH derivative

Workflow:

Caption: Experimental workflow for quantifying glutaraldehyde inactivation.

Procedure:

-

Initial Sample (T=0): Collect a precise aliquot of the activated glutaraldehyde solution before adding the neutralizer.

-

Neutralization: Add a pre-calculated amount of sodium bisulfite to the remaining glutaraldehyde solution to achieve the desired molar excess. Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) with occasional mixing.

-

Final Sample (T=final): Collect a precise aliquot of the neutralized solution.

-

Derivatization:

-

To separate vials containing the T=0 and T=final samples, add an excess of the DNPH derivatizing agent.

-

Allow the derivatization reaction to proceed to completion. This reaction converts the aldehyde groups into stable 2,4-dinitrophenylhydrazones, which are readily detectable by UV spectroscopy.

-

-

HPLC Analysis:

-

Inject the derivatized samples into the HPLC system.

-

Elute the components using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Monitor the eluent at the wavelength of maximum absorbance for the glutaraldehyde-DNPH derivative (typically around 360 nm).

-

-

Quantification:

-

Identify the peak corresponding to the glutaraldehyde-DNPH derivative based on its retention time, as determined by running a standard.

-

Calculate the concentration of free glutaraldehyde in the T=0 and T=final samples by comparing the peak areas to a calibration curve generated from the standards.

-

Expected Outcome: A successful neutralization will show a significant reduction or complete disappearance of the glutaraldehyde-DNPH derivative peak in the chromatogram of the T=final sample compared to the T=0 sample.

Conclusion: A Paradigm of Controlled Deactivation

The "mechanism of action" of this compound is a compelling example of controlled chemical deactivation. It is not a mechanism of biocidal activity but rather one of its precise and efficient negation. By understanding the fundamental principles of glutaraldehyde's protein cross-linking and the subsequent nucleophilic addition of bisulfite to form a stable adduct, we can appreciate the elegant chemistry that underpins the safe use and disposal of this powerful biocide. This knowledge is paramount for ensuring both the efficacy of glutaraldehyde as a sterilant and the safety of its handling and environmental discharge.

References

-

Jordan, S. L., Russo, M. R., & Theis, A. B. (1996). Inactivation of glutaraldehyde by reaction with sodium bisulfite. Journal of Toxicology and Environmental Health, 47(3), 299-310. [Link]

-

Monsan, P., Puzo, G., & Mazarguil, H. (1975). [Mechanism of glutaraldehyde-protein bond formation]. Biochimie, 57(11-12), 1281-1292. [Link]

-

Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde. I. Reaction with model compounds. Connective Tissue Research, 10(2), 187-199. [Link]

-

MCB Books. (n.d.). Mechanism of Glutaraldehyde Disinfectants. Retrieved from [Link]

-

Histology Guide. (2025, March 22). Glutaraldehyde Fixative ; Definition, Properties, Mechanism, Application, Histology. Retrieved from [Link]

-

Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802. [Link]

-

Ghanem, E. H., Al-Mayman, H. A., & Al-Warthan, A. A. (2015). The bactericidal activity of glutaraldehyde-impregnated polyurethane. Journal of materials science. Materials in medicine, 26(3), 137. [Link]

-

Wikipedia. (n.d.). Glutaraldehyde. Retrieved from [Link]

-

Barbosa-Stancioli, E. F., Pereira, M. C. S., & de Faria, L. O. (2020). Stability of Glutaraldehyde in Biocide Compositions. Molecules, 25(9), 2236. [Link]

-

Semantic Scholar. (n.d.). Inactivation of glutaraldehyde by reaction with sodium bisulfite. Retrieved from [Link]

Sources

- 1. Glutaraldehyde Uses: Water Treatment to Surface Disinfection [elchemy.com]

- 2. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. makingchembooks.com [makingchembooks.com]

- 5. The bactericidal activity of glutaraldehyde‐impregnated polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. [Mechanism of glutaraldehyde-protein bond formation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sodium Bisulfite in Glutaraldehyde Inactivation: A Technical Guide

Introduction

Glutaraldehyde is a highly effective biocide and cross-linking agent utilized across a spectrum of scientific and industrial applications, from the sterilization of medical equipment to the fixation of biological tissues for microscopy.[1][2][3] In drug development and manufacturing, particularly in vaccine production, glutaraldehyde is instrumental in detoxifying bacterial toxins, such as pertussis toxin, to create essential toxoids for immunization.[4][5][6] However, its utility is shadowed by its inherent cytotoxicity.[7][8][9][10] Residual glutaraldehyde in a final product can lead to adverse biological reactions, compromising safety and efficacy.[8] Therefore, the precise and verifiable inactivation of unreacted glutaraldehyde is a critical process step.

This technical guide provides an in-depth examination of sodium bisulfite as a quenching agent for glutaraldehyde. We will explore the underlying chemical mechanism, detail field-proven protocols for its application, and discuss the analytical methods required to validate the complete neutralization of glutaraldehyde, ensuring the safety and integrity of the final product.

The Chemistry of Inactivation: A Nucleophilic Addition

Glutaraldehyde's efficacy as a cross-linker stems from the reactivity of its two aldehyde functional groups, which readily form covalent bonds with primary amine groups on proteins.[2][11] The inactivation of glutaraldehyde by sodium bisulfite is a classic example of a nucleophilic addition reaction.[12]

The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbon atom of glutaraldehyde's carbonyl groups. This reaction results in the formation of a stable, water-soluble, and non-toxic bisulfite addition product, often referred to as a glutaraldehyde-bisulfite complex.[1][13][14] This complex effectively sequesters the aldehyde groups, rendering them incapable of reacting with biological molecules.[13][14]

Studies have shown that a molar ratio of 2.2 parts sodium bisulfite to 1 part glutaraldehyde is sufficient for complete inactivation.[1][13][14] The resulting complex is significantly less toxic than glutaraldehyde alone, with a no-observed-effect concentration approximately 10-fold higher in aquatic toxicity tests.[13][14]

Caption: Reaction of Glutaraldehyde with Sodium Bisulfite.

Applications of Glutaraldehyde Inactivation

The neutralization of glutaraldehyde with sodium bisulfite is a critical step in various scientific and industrial processes to ensure product safety and efficacy.

Vaccine Manufacturing

In the production of acellular vaccines, such as those for pertussis, glutaraldehyde is used to detoxify the pertussis toxin (PTx) into a non-toxic but still immunogenic toxoid (PTd).[4][5] After detoxification, any residual glutaraldehyde must be neutralized to prevent adverse reactions upon injection. Sodium bisulfite is commonly employed for this purpose, ensuring the safety of the final vaccine product.[15][16]

Bioconjugation and Surface Immobilization

Glutaraldehyde is a common cross-linking agent for immobilizing enzymes or antibodies onto solid supports for applications like biosensors or affinity chromatography.[3] After the immobilization process, unreacted aldehyde groups on the surface can non-specifically bind other proteins, leading to background noise or reduced efficacy. Quenching with sodium bisulfite or other agents like glycine or Tris buffer is essential to block these active sites.[11][17][18]

Cellular and Tissue Studies

When glutaraldehyde is used as a fixative for cells or tissues in biological research, its cytotoxic nature can interfere with subsequent assays.[7][9] Neutralizing residual glutaraldehyde with sodium bisulfite is crucial before performing techniques like immunocytochemistry or cytotoxicity assays to ensure that the observed effects are due to the experimental variables and not glutaraldehyde-induced artifacts.[10][19]

Experimental Protocols

The following protocols provide a framework for the effective inactivation of glutaraldehyde using sodium bisulfite. It is imperative to optimize and validate these procedures for each specific application.

Protocol 1: Inactivation of Glutaraldehyde in Solution

This protocol is applicable for processes such as vaccine detoxification where glutaraldehyde is present in a liquid formulation.

Caption: Workflow for Glutaraldehyde Inactivation in Solution.

Methodology:

-

Reagent Preparation: Prepare a fresh solution of sodium bisulfite. The concentration will depend on the concentration of glutaraldehyde to be neutralized.

-

Stoichiometric Calculation: Determine the molar concentration of glutaraldehyde in the reaction vessel. Calculate the amount of sodium bisulfite required to achieve a molar ratio of at least 2.2:1 (sodium bisulfite:glutaraldehyde).[1][13]

-

Addition and Mixing: Add the calculated volume of the sodium bisulfite solution to the glutaraldehyde-containing mixture. Ensure thorough mixing to facilitate a complete reaction.

-

Incubation: Allow the reaction to proceed under controlled conditions. The optimal time and temperature should be determined empirically for each specific application.

-

Validation: After the incubation period, take a sample for analysis to confirm the absence of free glutaraldehyde using a validated analytical method (see Validation and Quality Control section).

| Parameter | Recommended Range | Rationale |

| Molar Ratio (NaHSO₃:GA) | 2.2:1 to 3:1 | Ensures complete reaction with excess quenching agent.[1][13][14] |

| pH | 5.0 - 7.0 | The reaction is efficient in a slightly acidic to neutral pH range. |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |

| Incubation Time | 15 - 60 minutes | Should be optimized and validated for each specific process.[11][17] |

Protocol 2: Quenching of Glutaraldehyde on a Solid Support

This protocol is designed for applications where glutaraldehyde is used to activate a surface for subsequent immobilization of biomolecules.

Methodology:

-

Initial Wash: After the glutaraldehyde activation step, wash the solid support (e.g., beads, membrane, microplate) thoroughly with a compatible buffer (e.g., PBS) to remove excess, unbound glutaraldehyde.

-

Quenching Solution: Prepare a quenching solution of sodium bisulfite (e.g., 50 mM in PBS). Alternatively, other quenching agents like glycine or Tris-HCl can be used.

-

Incubation: Immerse the solid support in the quenching solution and incubate for 30-60 minutes at room temperature with gentle agitation.

-

Final Washes: Wash the solid support extensively with the appropriate buffer to remove the sodium bisulfite and any reaction byproducts.

-

Proceed to Next Step: The surface is now ready for the immobilization of the target biomolecule.

Validation and Quality Control of Inactivation

Verifying the complete removal of active glutaraldehyde is a non-negotiable quality control step. Several analytical methods can be employed for this purpose, each with its own advantages and limitations.

| Method | Principle | Detection Limit | Pros | Cons |

| HPLC with UV Detection | Separation of glutaraldehyde (often after derivatization with 2,4-dinitrophenylhydrazine, DNPH) followed by quantification using a UV detector.[20][21] | ~0.3 µ g/sample [20] | High specificity and sensitivity. Quantitative. | Requires specialized equipment and expertise. Sample preparation can be complex. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of glutaraldehyde followed by separation and detection by GC-MS. | ng/L range in water samples[22] | Extremely sensitive and specific. | Requires derivatization and specialized instrumentation. |

| Colorimetric Assays | Reaction of residual aldehydes with a chromogenic reagent (e.g., 3-methyl-2-benzothiazolinone hydrazone, MBTH) to produce a colored product that can be quantified spectrophotometrically.[23] | Varies by reagent and protocol. | Relatively simple and rapid. Can be used for pass/fail screening. | May lack the specificity of chromatographic methods; potential for interference from other aldehydes. |

| Cytotoxicity Assays | Exposing a sensitive cell line to the treated sample and measuring cell viability. The absence of cytotoxicity indicates successful inactivation. | Dependent on the cell line and assay sensitivity. | Provides a direct measure of biological safety. | Can be time-consuming and requires cell culture facilities. May not be quantitative for glutaraldehyde concentration. |

Troubleshooting and Safety Considerations

Common Issues

-

Incomplete Neutralization: This can result from inaccurate calculation of the required sodium bisulfite, insufficient mixing, or a reaction time that is too short. It is always advisable to use a slight excess of the quenching agent and to validate the inactivation process thoroughly.

-

Impact on pH: Sodium bisulfite solutions can be acidic. It is important to monitor the pH of the reaction mixture and adjust if necessary, as significant pH shifts can affect the stability of the target biomolecules.

Safety and Handling

Both glutaraldehyde and sodium bisulfite require careful handling in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[24][25][26][27][28]

-

Glutaraldehyde: Is a potent irritant to the skin, eyes, and respiratory tract.[9]

-

Sodium Bisulfite: Can cause skin and eye irritation.[25] Contact with acids can liberate toxic sulfur dioxide gas.[27][28]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[24][25][26][27]

Conclusion

The inactivation of glutaraldehyde is a critical step in ensuring the safety and efficacy of numerous products and processes in the fields of research and drug development. Sodium bisulfite serves as a highly effective and reliable agent for this purpose, acting through a well-understood nucleophilic addition mechanism to neutralize the reactive aldehyde groups. By implementing robust and validated protocols, such as those outlined in this guide, and employing rigorous analytical methods for quality control, researchers and scientists can confidently ensure the complete inactivation of glutaraldehyde, thereby safeguarding the integrity of their work and the well-being of the end-users.

References

-

Jordan, S. L., Russo, M. R., & Theis, A. (1996). Inactivation of glutaraldehyde by reaction with sodium bisulfite. Journal of Toxicology and Environmental Health, 47(3), 299-310. [Link]

-

Jordan, S. L., Russo, M. R., & Theis, A. (1996). Inactivation of glutaraldehyde by reaction with sodium bisulfite. Semantic Scholar. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Glutaraldehyde. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Table 7-1, Analytical Methods for Determining Glutaraldehyde in Environmental Samples. National Center for Biotechnology Information. [Link]

-

Jordan, S. L., Russo, M. R., & Theis, A. (1996). INACTIVATION OF GLUTARALDEHYDE BY REACTION WITH SODIUM BISULFITE. Taylor & Francis Online. [Link]

-

Chemtrade. (2018). Safety Data Sheet: Sodium Bisulfite Solution. [Link]

-

Global Safety Management. (2015). Safety Data Sheet: Sodium Bisulfite. [Link]

-

NIOSH. (1994). Glutaraldehyde by HPLC-UV. NIOSH Manual of Analytical Methods (NMAM), 4th ed.[Link]

-

INEOS Group. (n.d.). Safety Data Sheet: SODIUM BISULFITE. [Link]

-

Welch, S. R., et al. (2021). Formaldehyde and Glutaraldehyde Inactivation of Bacterial Tier 1 Select Agents in Tissues. Emerging Infectious Diseases, 27(9), 2379-2387. [Link]

-

Wang, L., et al. (2016). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 8(3), 567-573. [Link]

-

Welch, S. R., et al. (2021). Formaldehyde and Glutaraldehyde Inactivation of Bacterial Tier 1 Select Agents in Tissues. Centers for Disease Control and Prevention. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Bisulfite. [Link]

-

Welch, S. R., et al. (2021). Formaldehyde and Glutaraldehyde Inactivation of Bacterial Tier 1 Select Agents in Tissues. ResearchGate. [Link]

-

OSHA. (1998). Glutaraldehyde (Method 64). Occupational Safety and Health Administration. [Link]

-

ResearchGate. (n.d.). Is glutaraldehyde toxic to cells? How can I neutralize or remove it from the hydrogel, and what methods can detect residual glutaraldehyde? [Link]

-

Gough, J. E., Scotchford, C. A., & Downes, S. (2002). Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. Journal of Biomedical Materials Research, 61(1), 121-130. [Link]

- Google Patents. (n.d.). Method and apparatus for rapidly assaying aldehyde-containing disinfectant.

-

Kondiah, P., et al. (2021). Art of the Kill: Designing and Testing Viral Inactivation Procedures for Highly Pathogenic Negative Sense RNA Viruses. Viruses, 13(7), 1396. [Link]

-

ResearchGate. (n.d.). Modeling the inactivation kinetics of bacillus spores by glutaraldehyde. [Link]

-

Scribd. (n.d.). Glutaraldehyde: Protein Crosslinking Insights. [Link]

-

ResearchGate. (n.d.). (PDF) Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium. [Link]

-

Sun, H. W., Feigal, R. J., & Messer, H. H. (1990). Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration. Pediatric Dentistry, 12(5), 303-307. [Link]

-

MtoZ Biolabs. (n.d.). What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? [Link]

-

Cheung, D. T., & Nimni, M. E. (1990). Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. Journal of Biomedical Materials Research, 24(9), 1151-1167. [Link]

-

Bell, B. A., et al. (2018). Eliminating glutaraldehyde from crosslinked collagen films using supercritical CO2. Journal of Biomedical Materials Research Part A, 106(1), 86-94. [Link]

-

Wisdomlib. (n.d.). Glutaraldehyde cross-linking: Significance and symbolism. [Link]

-

ResearchGate. (n.d.). How to quench glutaraldehyde fluorescence? [Link]

-

Wei, W., et al. (2023). The Immunogenicity of Glutaraldehyde Inactivated PTx Is Determined by the Quantity of Neutralizing Epitopes. Vaccines, 11(7), 1185. [Link]

-

ResearchGate. (n.d.). How is the sodium bisulfite mechanism of action to stop formaldehyde activity in virus inactivation? [Link]

-

Wei, W., et al. (2023). The Immunogenicity of Glutaraldehyde Inactivated PTx is Determined by the Quantity of Neutralizing Epitopes. Preprints.org. [Link]

-

ResearchGate. (n.d.). How can I remove formalin from the final product in vaccine production? [Link]

-

ResearchGate. (n.d.). Specific inhibition between native PT and glutaraldehyde-detoxified PT. [Link]

-

Haz-Map. (n.d.). Glutaraldehyde-sodium bisulfite. [Link]

-

OncoDiag. (n.d.). Step 3: Protocol of sodium bisulfite conversion of DNA. [Link]

-

Clark, S. J., & Bradley, W. E. (2013). The bisulfite genomic sequencing protocol. Advances in Lung Cancer, 2(1), 21-25. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scribd.com [scribd.com]

- 3. Glutaraldehyde cross-linking: Significance and symbolism [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. staging.aapd.org [staging.aapd.org]

- 10. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 12. echemi.com [echemi.com]

- 13. Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inactivation of glutaraldehyde by reaction with sodium bisulfite. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Method [keikaventures.com]

- 21. osha.gov [osha.gov]

- 22. Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. geneseo.edu [geneseo.edu]

- 25. chemtradelogistics.com [chemtradelogistics.com]

- 26. fishersci.com [fishersci.com]

- 27. ineos.com [ineos.com]

- 28. nj.gov [nj.gov]

Glutaraldehyde reaction with sodium bisulfite chemistry

An In-depth Technical Guide to the Glutaraldehyde-Sodium Bisulfite Reaction: Chemistry, Applications, and Protocols

Abstract

Glutaraldehyde is a potent bi-functional crosslinking agent and biocide, indispensable in various biochemical, medical, and industrial applications.[1] However, its high reactivity and inherent toxicity necessitate precise control and effective neutralization.[2] The reaction with sodium bisulfite provides a rapid and efficient method to quench glutaraldehyde's activity, forming a stable, non-toxic adduct.[3] This guide offers a detailed exploration of the underlying chemistry of this reaction, its practical applications in research and drug development, and validated experimental protocols for its implementation. We will examine the nucleophilic addition mechanism, reaction kinetics, and the profound impact of this chemistry on reducing cytotoxicity and ensuring experimental integrity.

Introduction: The Key Players

Glutaraldehyde: The Versatile Crosslinker

Glutaraldehyde, a five-carbon dialdehyde with the formula (CH₂)₃(CHO)₂, is a cornerstone reagent in life sciences.[1] Its utility stems from the two aldehyde groups, which readily react with primary amines (such as the ε-amino group of lysine residues in proteins), thiols, and other nucleophiles.[1][4] This bifunctionality makes it an exceptional crosslinking agent, capable of forming stable intramolecular and intermolecular bridges that rigidify macromolecular structures.[5] This property is exploited for:

-

Tissue Fixation: Preserving cellular architecture for microscopy by rapidly killing cells and crosslinking their proteins.[1][6]

-

Enzyme Immobilization: Creating stabilized enzyme catalysts, such as Cross-Linked Enzyme Aggregates (CLEAs), for industrial bioprocessing.[5][7]

-

Bioconjugation: Linking proteins and other biomolecules for diagnostic and therapeutic applications.[8]

-

Sterilization: Acting as a high-level disinfectant for medical and dental equipment due to its potent microbiocidal activity.[3][9][10]

Despite its utility, glutaraldehyde is a potent irritant, sensitizer, and toxic substance, necessitating careful handling and disposal.[11][2][12] Uncontrolled reactions can lead to non-specific protein aggregation and autofluorescence in imaging applications, making a reliable quenching strategy essential.[13][14]

Sodium Bisulfite: The Nucleophilic Quencher

Sodium bisulfite (NaHSO₃), also known as sodium hydrogen sulfite, is a widely used reducing agent and food preservative.[15] In organic chemistry, it is renowned for its ability to undergo a nucleophilic addition reaction with aldehydes and certain unhindered ketones.[16][17] This reaction forms a water-soluble α-hydroxysulfonate salt, often referred to as a bisulfite adduct.[15][18] The reaction is reversible, typically by treatment with a dilute acid or base, which allows for the regeneration of the original aldehyde if needed.[19][20] This characteristic makes it an excellent tool for the purification and separation of aldehydes from reaction mixtures.[15][21]

The Core Chemistry: Mechanism and Kinetics

The reaction between glutaraldehyde and sodium bisulfite is a classic example of nucleophilic addition to a carbonyl group. The sulfur atom in the bisulfite ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group.

Reaction Mechanism

The process occurs in two steps for the dialdehyde glutaraldehyde:

-

First Nucleophilic Attack: A bisulfite ion attacks one of the aldehyde carbons, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred to the negatively charged oxygen atom, resulting in the formation of a stable α-hydroxysulfonate group.

-

Second Nucleophilic Attack: The process is repeated on the second aldehyde group at the other end of the carbon chain.

This results in the formation of the "glutaraldehyde sodium bisulfite addition compound," a stable di-adduct.[22][23]

Caption: Workflow for quenching a glutaraldehyde cross-linking reaction.

Methodology:

-

Prepare Solutions:

-

Protein Sample: Prepare your protein in an amine-free buffer such as HEPES or Phosphate-Buffered Saline (PBS) at pH 7.0-8.0. Avoid Tris buffer, as its primary amine will compete with the protein for reaction with glutaraldehyde. [24] * Glutaraldehyde Solution: Prepare a fresh stock solution of glutaraldehyde (e.g., 2.5% w/v in water).

-

Quenching Solution: Prepare a 1 M stock solution of sodium bisulfite in water. Ensure it is freshly made, as the solution can oxidize over time. [25]2. Cross-Linking Reaction:

-

To your protein sample, add glutaraldehyde to the desired final concentration (e.g., 0.05% - 0.5%).

-

Incubate for the desired time and temperature (e.g., 10-15 minutes on ice or at room temperature) to allow cross-linking to occur.

-

-

Quenching Step:

-

Add the 1 M sodium bisulfite stock solution to the reaction mixture to a final concentration of 50-100 mM. This provides a significant molar excess to rapidly neutralize all remaining glutaraldehyde.

-

Vortex gently to mix.

-

-

Final Incubation:

-

Incubate the mixture for an additional 15-30 minutes at room temperature to ensure the quenching reaction goes to completion.

-

-

Downstream Processing:

-

The sample is now quenched and can be used for downstream applications like SDS-PAGE, size-exclusion chromatography, or preparation for electron microscopy.

-

Protocol: Purification of an Aldehyde via Bisulfite Adduct Formation

This protocol describes the separation of an aldehyde from a non-aldehydic organic mixture. [19][21] Methodology:

-

Dissolution:

-

Dissolve the crude organic mixture in a water-miscible solvent like methanol or THF in a separatory funnel. For less reactive aliphatic aldehydes, DMF is a suitable choice. [19][25]2. Adduct Formation:

-

Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for 1-2 minutes to facilitate the formation of the bisulfite adduct.

-

-

Extraction:

-

Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate or a hexane mixture) to the funnel.

-

Shake vigorously again. The charged bisulfite adduct will partition into the aqueous layer, while the non-aldehydic organic impurities will remain in the organic layer. [19]4. Separation:

-

Allow the layers to separate. Carefully drain the lower aqueous layer, which contains the purified aldehyde adduct, into a clean flask. Discard the upper organic layer.

-

-

Regeneration of Aldehyde (Optional):

-

To recover the pure aldehyde, transfer the aqueous layer to a clean separatory funnel.

-

Add a fresh portion of an organic extraction solvent (e.g., ethyl acetate).

-

Slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) or a dilute acid (e.g., HCl) while monitoring the pH to reverse the equilibrium. [20] * Shake the funnel. The regenerated, neutral aldehyde will move back into the organic layer.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

-

Safety Considerations

Glutaraldehyde is a hazardous substance that can cause severe skin, eye, and respiratory irritation, as well as allergic sensitization. [2][10][12]All work with glutaraldehyde solutions should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves (latex provides inadequate protection), a lab coat, and chemical splash goggles. [11][2]The neutralization of glutaraldehyde waste with sodium bisulfite is a critical safety step to reduce its toxicity before disposal. [3][26]

Conclusion

The reaction between glutaraldehyde and sodium bisulfite is a fast, reliable, and highly effective method for neutralizing the reactivity and toxicity of glutaraldehyde. This foundational chemical principle has profound practical implications, enabling researchers to precisely control cross-linking reactions, enhance the quality of immunolabeling data, purify aldehydes, and ensure the safe disposal of hazardous chemical waste. A thorough understanding of this reaction's mechanism, stoichiometry, and practical application is therefore an invaluable asset for any scientist working with this versatile and powerful reagent.

References

- Jordan, S. L., et al. (1996). Inactivation of glutaraldehyde by reaction with sodium bisulfite. Journal of Toxicology and Environmental Health. [Source: PubMed]

- Centers for Disease Control and Prevention (CDC). Glutaraldehyde - Occupational Hazards in Hospitals. NIOSH. [Source: CDC]

- Wikipedia. Bisulfite. [Source: Wikipedia]

- ResearchGate. Glutaraldehyde Cross-Linking.

- American Chemical Society (ACS) Publications. Glutaraldehyde Cross-Linking.

- organicmystery.com. Nucleophilic Addition Reactions in Aldehydes and Ketones. [Source: organicmystery.com]

- Wikipedia. Glutaraldehyde. [Source: Wikipedia]

- American Mortuary Coolers. (2025). Understanding Glutaraldehyde SDS: Essential Safety Guidelines for Handling. [Source: American Mortuary Coolers Blog]

- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Source: University of Rochester Chemistry]

- ECHEMI. What is this compound addition compound? [Source: ECHEMI]

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Glutaraldehyde. [Source: NJ.gov]

- Carl ROTH. Safety Data Sheet: Glutaraldehyde. [Source: Carl ROTH]

- Chiu Lab@ASU, GitBook. Conventional Cross-linking Using Glutaraldehyde. [Source: GitBook]

- Royal Society of Chemistry (RSC) Publishing. (2015).

- Romano-Woodward, D. (2000). Safe use of glutaraldehyde. Nursing Standard. [Source: PubMed]

- Chemistry LibreTexts. (2023). Simple Addition Reactions. [Source: Chemistry LibreTexts]

- Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development. [Source: NIH PMC]

- Semantic Scholar. Inactivation of glutaraldehyde by reaction with sodium bisulfite. [Source: Semantic Scholar]

- AAT Bioquest. (2020). How to quench glutaraldehyde fluorescence?

- Google Patents. (EP1256799A2). Method and apparatus for rapidly assaying aldehyde-containing disinfectant.

- Google Patents. (US5545336A). Method of neutralizing aldehyde-containing waste waters and the like.

- Serim Research Corporation. DISINTEK™ GTA 1.5% Test Strips.

- BenchChem. (2025). An In-depth Technical Guide on the Stability Constants of Aldehyde-Bisulfite Adducts in Aqueous Solution. [Source: BenchChem]

- Kim, S., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. PubMed. [Source: PubMed]

- Sigma-Aldrich. This compound addition compound 7420-89-5. [Source: Sigma-Aldrich]

- Future Science OA. (2018).

- Quora. (2020). Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde? [Source: Quora]

- BenchChem. (2025). Instability of aldehyde bisulfite adducts in certain organic solvents. [Source: BenchChem]

- Google Patents. (AU689928B2). Glutaraldehyde neutralizer.

- ResearchGate. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation.

- Santa Cruz Biotechnology (SCBT). This compound addition compound | CAS 7420-89-5. [Source: SCBT]

- Boucher, R. M. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals.

- Sachs, D. H., & Winn, H. J. (1970). The use of glutaraldehyde as a coupling agent for ribonuclease and bovine serum albumin. Immunochemistry. [Source: PubMed]

- Royal Society of Chemistry (RSC) Publishing.

- Brain Preservation Foundation. (2015). Glutaraldehyde and reduction techniques for immunolabeling.

- Anmol Chemicals. Sodium Glutaraldehyde Bisulfite Bisulphite Manufacturers. [Source: Anmol Chemicals]

- MDPI. (2020). Stability of Glutaraldehyde in Biocide Compositions. [Source: MDPI]

- Haz-Map. Glutaraldehyde-sodium bisulfite - Hazardous Agents. [Source: Haz-Map]

- OSTI.gov. (1986).

- ChemBK. (2024). This compound addition compound. [Source: ChemBK]

- ChemicalBook. 28959-35-5(this compound ADDITION COMPOUND) Product Description. [Source: ChemicalBook]

Sources

- 1. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cross-linked protein crystals by glutaraldehyde and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Glutaraldehyde and reduction techniques for immunolabeling – The Brain Preservation Foundation [brainpreservation.org]

- 7. Glutaraldehyde in bio-catalysts design: a useful crosslinker and a versatile tool in enzyme immobilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The use of glutaraldehyde as a coupling agent for ribonuclease and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mymortuarycooler.com [mymortuarycooler.com]

- 10. Safe use of glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutaraldehyde - Occupational Hazards in Hospitals | NIOSH | CDC [cdc.gov]

- 12. carlroth.com [carlroth.com]

- 13. How to quench glutaraldehyde fluorescence? | AAT Bioquest [aatbio.com]

- 14. Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bisulfite - Wikipedia [en.wikipedia.org]

- 16. organicmystery.com [organicmystery.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. echemi.com [echemi.com]

- 19. Workup [chem.rochester.edu]

- 20. quora.com [quora.com]

- 21. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 谷氨醛钠二硫混合物 | Sigma-Aldrich [sigmaaldrich.com]

- 23. scbt.com [scbt.com]

- 24. plchiulab.gitbook.io [plchiulab.gitbook.io]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical State and Appearance of Glutaraldehyde Sodium Bisulfite

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Compound

Glutaraldehyde sodium bisulfite, systematically known as disodium 1,5-dihydroxypentane-1,5-disulfonate, is the addition compound formed from the reaction of glutaraldehyde with sodium bisulfite.[1] This reaction effectively stabilizes the aldehyde functional groups of glutaraldehyde, resulting in a compound with distinctly different physical and chemical properties from its parent molecules. This guide provides a comprehensive examination of the physical characteristics of this compound, offering field-proven insights into its appearance, state, and the underlying chemical principles that dictate these properties.

Part 1: Core Physical Characteristics

A precise understanding of a compound's physical state is fundamental to its proper handling, storage, and application in any research or development setting. This compound is consistently characterized by the following macroscopic properties.

Physical State: A Stable Solid

At standard temperature and pressure (STP), this compound exists as a solid.[2][3] This is a critical distinction from glutaraldehyde itself, which is commonly supplied and used as an aqueous solution. The formation of the bisulfite adduct results in a stable, solid salt, which is easier to handle, store, and weigh accurately for experimental protocols. The compound's high melting point further confirms its solid nature under typical laboratory conditions.[4][5][6]

Appearance and Morphology: A Crystalline Powder

The compound typically appears as a white to off-white or almost white crystalline powder.[2][4][7] This powdered form is the most common presentation from commercial chemical suppliers. While one source notes a "pale yellow liquid," this description likely refers to an aqueous solution of the compound, as it is known to be soluble in water.[8][9] For the pure, isolated compound, researchers should expect a solid, crystalline material.

Odor Profile

This compound is generally described as odorless.[3] This lack of a significant odor contrasts with some aldehydes, which can have pungent smells. The formation of the bisulfite adduct neutralizes the volatile nature and odor associated with the free aldehyde.

Part 2: Summary of Physicochemical Properties

For ease of reference and comparison, the key quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value / Description | Source(s) |

| Physical State | Solid, Crystalline Powder | [2][4] |

| Color | White to off-white / almost white | [2][3] |

| Odor | Odorless | |

| Melting Point | >300 °C (often with decomposition) | [3][4][5][6][9] |

| Solubility | Soluble in water. Soluble in 1 M NaOH (50 mg/mL). | [6][9][10] |

| pH | 3.0 - 5.0 (for a 100 g/L aqueous solution) | [7] |

| Molecular Formula | C₅H₁₀Na₂O₈S₂ | [9][10] |

| Molecular Weight | 308.24 g/mol | [5] |

Part 3: The Chemistry Behind the Physical Form

The distinct physical properties of this compound are a direct consequence of its molecular structure. The reaction between the two aldehyde groups of glutaraldehyde and two molecules of sodium bisulfite creates a disodium salt. This ionic character introduces strong electrostatic forces within the crystal lattice, leading to a significantly higher melting point compared to non-ionic compounds of similar molecular weight. The molecule is essentially "locked" into a stable, solid state that requires a large amount of thermal energy to disrupt. This stability is a key reason for its use as a biocide and disinfectant in various applications, offering a controlled and solid source of glutaraldehyde.[4]

Part 4: Experimental Verification Protocol

To ensure the identity and purity of a supplied sample, a systematic visual and physical characterization is a crucial first step in any experimental workflow. This protocol provides a self-validating system for researchers.

Workflow for Physical Characterization of this compound

Caption: Workflow for the physical characterization of a lab sample.

Step-by-Step Methodology

-

Safety First : Before handling the compound, ensure appropriate Personal Protective Equipment (PPE), including safety goggles and gloves, is worn.[2]

-

Sample Preparation : Place a small amount of the this compound powder onto a clean, dry watch glass or weighing boat for observation.

-

Visual Inspection :

-

Odor Assessment : Carefully waft the vapors from the container towards your nose. Do not directly inhale from the container. The substance should be odorless.[3]

-

Solubility Check (Qualitative) :

-

Prepare a test tube with approximately 1-2 mL of deionized water.

-

Add a small spatula tip of the compound to the water.

-

Agitate the mixture (e.g., using a vortex mixer).

-

Observe the solubility. The powder should dissolve completely, indicating its water-soluble nature.[9]

-

Conclusion

The physical state of this compound is definitively a white to off-white, odorless, crystalline solid with a high melting point and good water solubility. These characteristics are a direct result of its stable ionic salt structure, formed from the addition of sodium bisulfite to glutaraldehyde. The experimental protocol detailed above provides a reliable method for researchers to verify these properties, ensuring the integrity of the material before its use in sensitive applications.

References

-

This compound addition compound, 95% - Cole-Parmer . Source: Cole-Parmer. [Link]

-

This compound addition compound - ChemBK . Source: ChemBK. [Link]

-

This compound - HiMedia Laboratories . Source: HiMedia Laboratories. [Link]

-

Glutaraldehyde-sodium bisulfite - Hazardous Agents - Haz-Map . Source: Haz-Map. [Link]

-

Safety Data Sheet - 2017 ERP System . Source: POLYMER ADD (THAILAND) CO., LTD. [Link]

-

Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed . Source: PubMed, National Library of Medicine. [Link]

Sources

- 1. Inactivation of glutaraldehyde by reaction with sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]